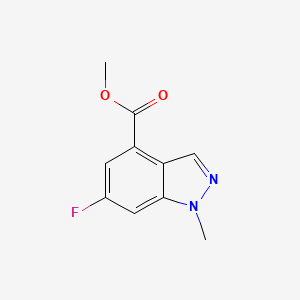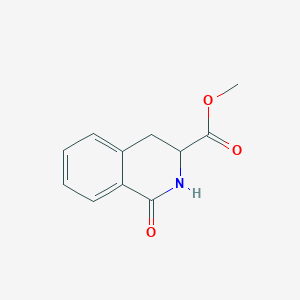
N-(3-(Azetidin-3-yloxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-(Azétidin-3-yloxy)phényl)acétamide est un composé chimique de formule moléculaire C11H14N2O2 et de masse molaire de 206,24 g/mol Ce composé est connu pour sa structure unique, qui comprend un cycle azétidine lié à un groupe phényle par une liaison éther, et un groupe acétamide lié au groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3-(Azétidin-3-yloxy)phényl)acétamide implique généralement la réaction du 3-hydroxyphénylacétamide avec l'azétidine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La voie de synthèse générale peut être résumée comme suit :
Matériaux de départ : 3-hydroxyphénylacétamide et azétidine.
Conditions réactionnelles : La réaction est généralement effectuée en présence d'une base, telle que l'hydrure de sodium, et d'un solvant approprié, tel que le diméthylformamide (DMF).
Procédure : Le 3-hydroxyphénylacétamide est d'abord dissous dans le solvant, suivi de l'ajout de la base. L'azétidine est ensuite ajoutée goutte à goutte au mélange réactionnel, et la réaction est laissée se poursuivre à une température contrôlée, généralement autour de 0-5 °C. Le mélange réactionnel est ensuite agité pendant plusieurs heures jusqu'à ce que la réaction soit terminée.
Méthodes de production industrielle
La production industrielle de N-(3-(Azétidin-3-yloxy)phényl)acétamide suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions réactionnelles sont optimisées pour la production à grande échelle. Le processus de purification peut impliquer des étapes supplémentaires telles que la distillation et la cristallisation pour garantir une pureté et un rendement élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3-(Azétidin-3-yloxy)phényl)acétamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour réduire le groupe acétamide en amine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement effectuées dans des solvants aqueux ou organiques à des températures élevées.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des solvants anhydres comme l'éther ou le tétrahydrofuranne (THF).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, la réduction peut produire des amines, et les réactions de substitution peuvent donner lieu à une variété de dérivés substitués .
Applications de recherche scientifique
Le N-(3-(Azétidin-3-yloxy)phényl)acétamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme candidat médicament pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques
Mécanisme d'action
Le mécanisme d'action du N-(3-(Azétidin-3-yloxy)phényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
N-(3-(Azetidin-3-yloxy)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(3-(Azetidin-3-yloxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Le N-(3-(Azétidin-3-yloxy)phényl)acétamide peut être comparé à d'autres composés similaires, tels que :
Acétanilide : Structure similaire mais sans le cycle azétidine. Utilisé comme analgésique et antipyrétique.
N-Phénylacétamide : Structure similaire mais sans le cycle azétidine ni la liaison éther. Utilisé dans la synthèse de divers produits pharmaceutiques.
Chlorhydrate de N-(3-(Azétidin-3-yloxy)phényl)acétamide : Une forme de sel de chlorhydrate du composé présentant des propriétés similaires mais des caractéristiques de solubilité et de stabilité différentes.
La particularité du N-(3-(Azétidin-3-yloxy)phényl)acétamide réside dans son cycle azétidine et sa liaison éther, qui lui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres composés similaires .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[3-(azetidin-3-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
Clé InChI |
HSDWJNPWRVJXJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
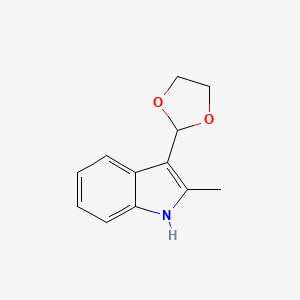
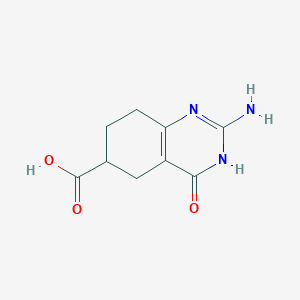

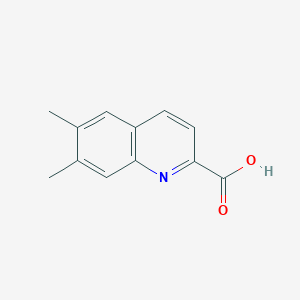
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
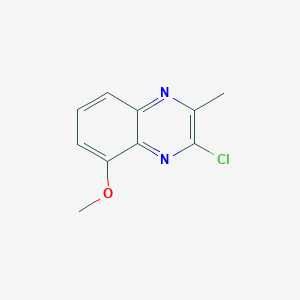
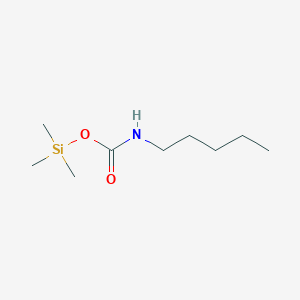

![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)


